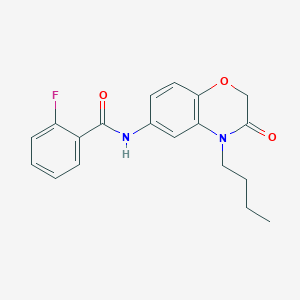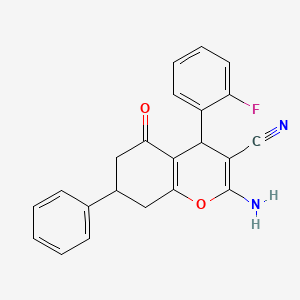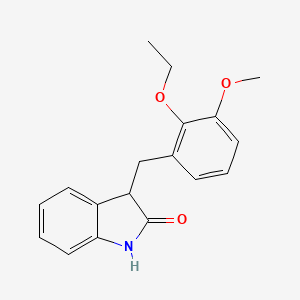![molecular formula C17H17ClO3 B5031541 2-[2-(4-chloro-3-methylphenoxy)ethoxy]-5-methylbenzaldehyde](/img/structure/B5031541.png)
2-[2-(4-chloro-3-methylphenoxy)ethoxy]-5-methylbenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(4-chloro-3-methylphenoxy)ethoxy]-5-methylbenzaldehyde, also known as CMME, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of benzaldehyde derivatives and has been shown to possess various biological activities.
Mécanisme D'action
The mechanism of action of 2-[2-(4-chloro-3-methylphenoxy)ethoxy]-5-methylbenzaldehyde is not fully understood. However, it has been shown to modulate various signaling pathways involved in inflammation, oxidative stress, and cancer progression. 2-[2-(4-chloro-3-methylphenoxy)ethoxy]-5-methylbenzaldehyde has been shown to inhibit the expression of various pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. It has also been shown to activate the Nrf2-Keap1 signaling pathway, which is involved in the regulation of antioxidant defense mechanisms.
Biochemical and Physiological Effects
2-[2-(4-chloro-3-methylphenoxy)ethoxy]-5-methylbenzaldehyde has been shown to possess various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in various in vitro and in vivo models. 2-[2-(4-chloro-3-methylphenoxy)ethoxy]-5-methylbenzaldehyde has also been shown to induce apoptosis in cancer cells and inhibit cancer cell proliferation. In addition, 2-[2-(4-chloro-3-methylphenoxy)ethoxy]-5-methylbenzaldehyde has been shown to improve cardiovascular function and protect against neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-[2-(4-chloro-3-methylphenoxy)ethoxy]-5-methylbenzaldehyde in lab experiments is its relatively low toxicity compared to other compounds. 2-[2-(4-chloro-3-methylphenoxy)ethoxy]-5-methylbenzaldehyde has been shown to be well-tolerated in various in vitro and in vivo models. However, one of the limitations of using 2-[2-(4-chloro-3-methylphenoxy)ethoxy]-5-methylbenzaldehyde is its low solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for the research on 2-[2-(4-chloro-3-methylphenoxy)ethoxy]-5-methylbenzaldehyde. One potential direction is to investigate its potential as a therapeutic agent for the treatment of various cancers. Another potential direction is to investigate its potential as a neuroprotective agent for the treatment of neurodegenerative disorders such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of 2-[2-(4-chloro-3-methylphenoxy)ethoxy]-5-methylbenzaldehyde and to optimize its pharmacological properties.
Méthodes De Synthèse
The synthesis of 2-[2-(4-chloro-3-methylphenoxy)ethoxy]-5-methylbenzaldehyde involves the reaction of 4-chloro-3-methylphenol with 2-(2-bromoethoxy)-5-methylbenzaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds via an etherification reaction to yield 2-[2-(4-chloro-3-methylphenoxy)ethoxy]-5-methylbenzaldehyde as a white crystalline solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
2-[2-(4-chloro-3-methylphenoxy)ethoxy]-5-methylbenzaldehyde has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. 2-[2-(4-chloro-3-methylphenoxy)ethoxy]-5-methylbenzaldehyde has been tested in various in vitro and in vivo models and has shown promising results in the treatment of various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.
Propriétés
IUPAC Name |
2-[2-(4-chloro-3-methylphenoxy)ethoxy]-5-methylbenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClO3/c1-12-3-6-17(14(9-12)11-19)21-8-7-20-15-4-5-16(18)13(2)10-15/h3-6,9-11H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSBUQRVAAXWVIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOC2=CC(=C(C=C2)Cl)C)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-[(2-chlorobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]-beta-alanine](/img/structure/B5031486.png)

![5-[3-methoxy-4-(2-phenoxyethoxy)benzylidene]-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5031500.png)
![N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B5031508.png)
![2-methyl-N-(2,2,2-trichloro-1-{[2-(trifluoromethyl)phenyl]amino}ethyl)propanamide](/img/structure/B5031514.png)
![4-methyl-9-phenyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5031519.png)

![11-(2-chloro-5-nitrophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5031533.png)
![N-[2-(4-chlorophenoxy)ethyl]-2-nitro-5-(1-pyrrolidinyl)aniline](/img/structure/B5031534.png)
![N~2~-(2,4-dimethoxyphenyl)-N~1~-(3,4-dimethoxyphenyl)-N~2~-[(2-nitrophenyl)sulfonyl]glycinamide](/img/structure/B5031551.png)
